molecular formula C23H21NOS B12617522 3-[4-Methyl-2-(phenylsulfanyl)anilino]-1-phenylbut-2-en-1-one CAS No. 919083-49-1

3-[4-Methyl-2-(phenylsulfanyl)anilino]-1-phenylbut-2-en-1-one

Katalognummer: B12617522
CAS-Nummer: 919083-49-1
Molekulargewicht: 359.5 g/mol
InChI-Schlüssel: MVKNEGYQLMVEKC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[4-Methyl-2-(phenylsulfanyl)anilino]-1-phenylbut-2-en-1-one is a complex organic compound characterized by the presence of a phenylsulfanyl group and a phenylbutenone backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-Methyl-2-(phenylsulfanyl)anilino]-1-phenylbut-2-en-1-one typically involves multi-step organic reactions. One common method includes the reaction of 4-methyl-2-(phenylsulfanyl)aniline with 1-phenylbut-2-en-1-one under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This often includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and high-quality output .

Analyse Chemischer Reaktionen

Types of Reactions

3-[4-Methyl-2-(phenylsulfanyl)anilino]-1-phenylbut-2-en-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines .

Wissenschaftliche Forschungsanwendungen

3-[4-Methyl-2-(phenylsulfanyl)anilino]-1-phenylbut-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a precursor or intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-[4-Methyl-2-(phenylsulfanyl)anilino]-1-phenylbut-2-en-1-one involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to a range of biological effects, depending on the specific target and pathway involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-[4-Methyl-2-(phenylsulfanyl)anilino]-1-phenylbut-2-en-1-one is unique due to its specific combination of functional groups and structural features.

Eigenschaften

CAS-Nummer

919083-49-1

Molekularformel

C23H21NOS

Molekulargewicht

359.5 g/mol

IUPAC-Name

3-(4-methyl-2-phenylsulfanylanilino)-1-phenylbut-2-en-1-one

InChI

InChI=1S/C23H21NOS/c1-17-13-14-21(23(15-17)26-20-11-7-4-8-12-20)24-18(2)16-22(25)19-9-5-3-6-10-19/h3-16,24H,1-2H3

InChI-Schlüssel

MVKNEGYQLMVEKC-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)NC(=CC(=O)C2=CC=CC=C2)C)SC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.